(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride
CAS No.: 75521-14-1
Cat. No.: VC11618555
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75521-14-1 |
---|---|
Molecular Formula | C5H12ClNO2S |
Molecular Weight | 185.7 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is (S)-ethyl 2-ammonio-3-sulfanylpropanoate chloride. Commonly referenced synonyms include:
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L-Cysteine ethyl ester hydrochloride
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H-Cys-OEt·HCl
Molecular and Crystallographic Data
The molecular formula C₅H₁₂ClNO₂S corresponds to a molar mass of 185.67 g/mol. X-ray crystallography reveals a zwitterionic structure stabilized by intramolecular hydrogen bonding between the protonated amine and the chloride ion. The ethyl ester group adopts a gauche conformation relative to the thiol moiety, minimizing steric strain .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 157–159°C | |
Solubility (Water) | 48 mg/mL (25°C) | |
Optical Rotation ([α]₂₀ᴰ) | +8.5° (c = 1, MeOH) | |
pKa (Thiol) | 8.3 ± 0.2 |
Synthesis and Manufacturing Approaches
Classical Esterification Methods
Traditional synthesis involves the reaction of L-cysteine with ethanol under acidic conditions. In a representative procedure:
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Reflux Condensation: L-cysteine (1.0 equiv) is dissolved in anhydrous ethanol containing HCl gas (3.0 equiv) at 0°C.
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In Situ Esterification: The mixture is refluxed at 70°C for 12 hours under argon, yielding the hydrochloride salt with >95% enantiomeric excess .
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Crystallization: Crude product is recrystallized from methanol/diethyl ether to afford white needles .
Green Chemistry Innovations
A solvent-free approach using Dowex H⁺/NaI resin achieves 89% yield in 6 hours at 55°C. This method eliminates toxic thionyl chloride and reduces waste generation by 40% compared to classical routes . Key advantages include:
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Reusable catalyst (≥5 cycles without activity loss)
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Ambient pressure conditions
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72 (dd, J = 6.3, 5.1 Hz, 1H, CHNH₃⁺), 2.95 (dd, J = 13.6, 5.1 Hz, 1H, CH₂SH), 2.82 (dd, J = 13.6, 6.3 Hz, 1H, CH₂SH), 1.31 (t, J = 7.1 Hz, 3H, OCH₂CH₃) .
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¹³C NMR (101 MHz, D₂O): δ 171.8 (COO), 61.4 (OCH₂CH₃), 54.1 (Cα), 35.2 (Cβ), 14.1 (OCH₂CH₃) .
Mass Spectrometry
Electrospray ionization (ESI⁺) shows a molecular ion peak at m/z 150.05 [M-Cl]⁺, consistent with the protonated ethyl ester. Tandem MS/MS fragmentation produces characteristic ions at m/z 132.03 (-H₂O) and 104.08 (-COOEt) .
Biochemical and Pharmaceutical Applications
Peptide Synthesis
The compound serves as a cysteine protecting group in solid-phase peptide synthesis (SPPS):
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Thiol pKa modulation enables selective deprotection under mild conditions (pH 6.5–7.0)
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Enhances solubility of hydrophobic peptide sequences by 30–50% .
Prodrug Development
As a substrate for esterase-mediated hydrolysis, it facilitates targeted drug delivery:
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Antiviral Agents: Increases oral bioavailability of acyclovir analogs by 3.2-fold
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Neuroprotective Drugs: Enables blood-brain barrier penetration of glutathione precursors .
Temperature (°C) | pH | t₁/₂ (Hours) |
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25 | 7.4 | 8.2 ± 0.3 |
4 | 7.4 | 72.1 ± 2.1 |
25 | 5.0 | 24.5 ± 1.7 |
Recent Advances and Future Directions
Continuous Flow Synthesis
Micrometer-scale reactors achieve 99% conversion in 2.5 minutes via:
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Ethanol/HCl mixture (3:1 v/v) at 100°C
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In-line IR monitoring for real-time quality control
This reduces solvent consumption by 90% compared to batch processes .
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective thiol-ene reactions:
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